![molecular formula C14H18BrNO2 B13962222 2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide is an organic compound that features a bromine atom, an acetamide group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the brominated intermediate with acetic anhydride in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the tetrahydropyran ring and the acetamide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the tetrahydropyran ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the acetamide group.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield primary amines or alcohols.
Scientific Research Applications
2-Bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Biological Studies: It is used in the study of biochemical pathways and mechanisms due to its structural features.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the acetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The tetrahydropyran ring provides structural stability and influences the compound’s binding affinity.
Comparison with Similar Compounds
2-(4-Bromophenoxy)tetrahydropyran: This compound also contains a bromine atom and a tetrahydropyran ring but differs in the position and nature of the substituents.
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but with a different alkyl chain length.
4-Bromotetrahydropyran: Contains a bromine atom directly attached to the tetrahydropyran ring.
Uniqueness: 2-Bromo-N-[(tetrahydro-4-phenyl-2H-pyran-4-yl)methyl]acetamide is unique due to the presence of both the acetamide group and the tetrahydropyran ring, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
2-bromo-N-[(4-phenyloxan-4-yl)methyl]acetamide |
InChI |
InChI=1S/C14H18BrNO2/c15-10-13(17)16-11-14(6-8-18-9-7-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |
InChI Key |
UUONAEMFUGUOON-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



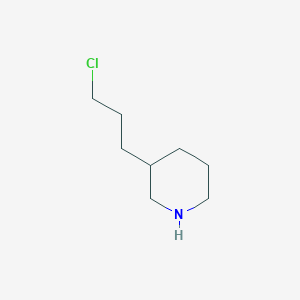
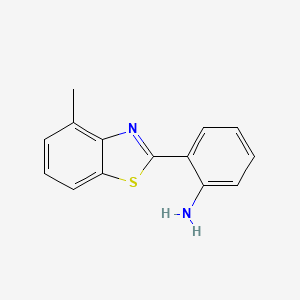
![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
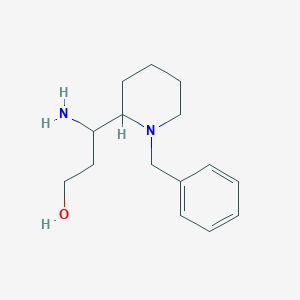
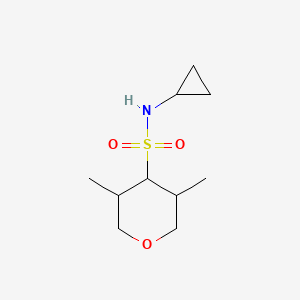
![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)

![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
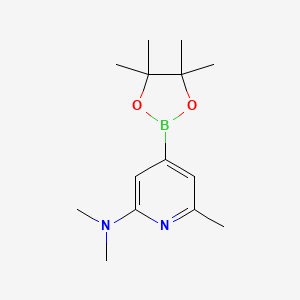
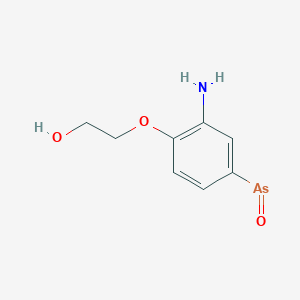
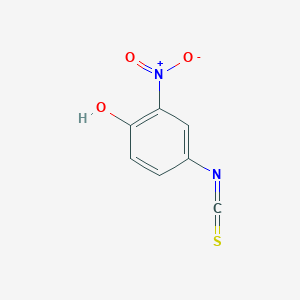
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)

